molecular formula C16H14N2OS B5202478 N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide

N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide

Cat. No. B5202478
M. Wt: 282.4 g/mol
InChI Key: RRJSEPHQMBDTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide (DTCQ) is a chemical compound that has been the subject of extensive scientific research due to its potential for use in a variety of applications. DTCQ is a member of the quinoline family of compounds, which have been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide is not fully understood, but it is believed to involve the binding of the compound to specific receptors or enzymes in cells. This binding can lead to changes in cellular signaling pathways, which can affect various biological processes.
Biochemical and Physiological Effects:
N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Other studies have shown that N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide can modulate the activity of enzymes involved in cellular signaling pathways, which can affect various biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide in lab experiments is its high selectivity for certain metal ions, which can make it a useful tool for detecting these ions in complex biological samples. However, one limitation of using N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research on N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide. One area of research could focus on the development of new synthetic methods for the compound, which could improve its yield and purity. Another area of research could investigate the use of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide and to identify its specific targets in cells.

Synthesis Methods

The synthesis of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide involves the reaction of 2,6-dimethyl-4-quinolinecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiophene to form N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide. The reaction is typically carried out in the presence of a catalyst such as triethylamine, and the final product is purified by recrystallization.

Scientific Research Applications

N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide has been the subject of extensive scientific research due to its potential for use in a variety of applications. One area of research has focused on the use of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide as a fluorescent probe for the detection of metal ions in aqueous solutions. Other research has investigated the use of N-(2,6-dimethyl-4-quinolinyl)-2-thiophenecarboxamide as a potential therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

N-(2,6-dimethylquinolin-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-5-6-13-12(8-10)14(9-11(2)17-13)18-16(19)15-4-3-7-20-15/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJSEPHQMBDTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2-carboxylic acid (2,6-dimethyl-quinolin-4-yl)-amide

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